molecular formula C8H8N4O2 B2818593 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 89977-62-8

7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B2818593
CAS RN: 89977-62-8
M. Wt: 192.178
InChI Key: MLJOLIOZCKQKHW-UHFFFAOYSA-N
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Description

“7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a synthetic organic compound with the CAS Number: 89977-62-8 . It has a molecular weight of 192.18 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H8N4O2 . The InChI code for this compound is 1S/C8H8N4O2/c1-4-2-11-12-6(9)5(8(13)14)3-10-7(4)12/h2-3H,9H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 245-247°C . It is a colorless solid .

Scientific Research Applications

Potential Therapeutic Applications

Allopurinol, a derivative within the pyrazolo[1,5-a]pyrimidine class, has been extensively studied for its therapeutic effects, particularly in the prevention and treatment of hyperuricemia and gout. This indicates that compounds within this chemical family, including 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, may also possess significant biochemical activity and potential therapeutic applications. Allopurinol functions as a xanthine oxidase inhibitor, reducing uric acid production and preventing uric acid-related complications (Krakoff & Murphy, 1968), (Krakoff & Murphy, 1968).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that there could be potential for future research and development in this area.

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of dpp-iv inhibitors , suggesting potential targets could be enzymes involved in metabolic processes.

Mode of Action

Based on its potential use in the synthesis of dpp-iv inhibitors , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Result of Action

If it acts as a dpp-iv inhibitor, it could potentially increase insulin secretion and decrease glucagon release, thereby helping to regulate blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s storage temperature is recommended to be at room temperature , suggesting that extreme temperatures could potentially affect its stability and efficacy.

properties

IUPAC Name

7-amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-2-11-12-6(9)5(8(13)14)3-10-7(4)12/h2-3H,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOLIOZCKQKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=C(N2N=C1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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